![molecular formula C20H17ClN4O3S B5104433 6-(6-Chloro-1,3-benzodioxol-5-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104433.png)
6-(6-Chloro-1,3-benzodioxol-5-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
6-(6-Chloro-1,3-benzodioxol-5-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 6-(6-Chloro-1,3-benzodioxol-5-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multiple steps, typically starting with the preparation of the benzodioxole and triazino intermediates. The synthetic route often includes:
Formation of the Benzodioxole Intermediate: This step involves the reaction of 5-bromo-benzo[1,3]dioxole with appropriate reagents under palladium-catalyzed conditions.
Formation of the Triazino Intermediate: This step involves the cyclization of appropriate precursors to form the triazino ring.
Coupling and Final Assembly:
Chemical Reactions Analysis
6-(6-Chloro-1,3-benzodioxol-5-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Biological Research: It has been used in studies exploring its effects on cellular pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-Chloro-1,3-benzodioxol-5-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and affecting tubulin polymerization .
Comparison with Similar Compounds
6-(6-Chloro-1,3-benzodioxol-5-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: These compounds have been evaluated for their biological activities, including COX inhibition and cytotoxic effects.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-(6-chloro-1,3-benzodioxol-5-yl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-2-7-29-20-23-19-17(24-25-20)11-5-3-4-6-14(11)22-18(28-19)12-8-15-16(9-13(12)21)27-10-26-15/h3-6,8-9,18,22H,2,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRRYOMGBCYTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC5=C(C=C4Cl)OCO5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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